molecular formula C₂₀H₁₇N₃O₁₄S₄ B1142726 4,4'-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid CAS No. 793667-65-9

4,4'-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid

Cat. No.: B1142726
CAS No.: 793667-65-9
M. Wt: 651.62
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents like DMSO, methanol, and water .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the phenylene ring.

    Reduction: This reaction can reduce the carbonylimino groups.

    Substitution: This reaction can replace hydrogen atoms on the phenylene ring with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired reaction occurs efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid involves its interaction with specific molecular targets, such as P2X1 receptors. By binding to these receptors, it can modulate their activity, leading to changes in cellular processes like platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminostilbene-2,2’-disulfonic Acid: Another compound with sulfonic acid groups, used in the production of optical brighteners.

    4,4’-Diaminodiphenylsulfone: Known for its use in the treatment of leprosy and as a curing agent for epoxy resins.

Uniqueness

4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of NF449. This specificity makes it particularly valuable in medical research related to platelet aggregation and thromboembolism .

Properties

CAS No.

793667-65-9

Molecular Formula

C₂₀H₁₇N₃O₁₄S₄

Molecular Weight

651.62

Synonyms

4-[[3-Amino-5-[[(2,4-disulfophenyl)amino]carbonyl]benzoyl]amino]-1,3-benzenedisulfonic Acid

Origin of Product

United States

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